molecular formula C7H13NO3 B1252112 Methyl 3-hydroxypiperidine-1-carboxylate CAS No. 80613-04-3

Methyl 3-hydroxypiperidine-1-carboxylate

Cat. No.: B1252112
CAS No.: 80613-04-3
M. Wt: 159.18 g/mol
InChI Key: WTXSKBFLNOWQNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 3-hydroxypiperidine-1-carboxylate involves the reaction of piperidine with bromoacetic acid to form 3-hydroxypiperidine-1-carboxylic acid, which is then esterified with methanol to yield the desired product . The reaction conditions typically include:

    Temperature: Room temperature

    Solvents: Common organic solvents such as alcohols, ethers, and esters

    Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation: Formation of 3-oxopiperidine-1-carboxylate.

    Reduction: Formation of 3-hydroxypiperidine-1-methanol.

    Substitution: Formation of 3-halopiperidine-1-carboxylate derivatives.

Mechanism of Action

The mechanism of action of methyl 3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic processes. Its hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with biological macromolecules .

Comparison with Similar Compounds

  • Methyl 3-hydroxy-1-piperidinecarboxylate
  • 3-Hydroxypiperidine-1-carboxylic acid
  • 3-Oxopiperidine-1-carboxylate

Comparison: Methyl 3-hydroxypiperidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. For instance, the ester group makes it more lipophilic than the corresponding carboxylic acid, affecting its behavior in biological systems .

Properties

IUPAC Name

methyl 3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXSKBFLNOWQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508937
Record name Methyl 3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80613-04-3
Record name Methyl 3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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